molecular formula C21H21ClN2O2 B2700494 1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956786-71-3

1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2700494
CAS No.: 956786-71-3
M. Wt: 368.86
InChI Key: RGEIJNMVNWZMAD-UHFFFAOYSA-N
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Description

1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with sec-butyl and chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Substitution reactions: Introduction of the sec-butyl and chlorophenyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Sec-butylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid:

    1-(4-Sec-butylphenyl)-5-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom, which can influence its chemical stability and interactions.

The presence of the sec-butyl and chlorophenyl groups in this compound makes it unique, providing specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-5-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-4-13(2)15-7-11-18(12-8-15)24-20(16-5-9-17(22)10-6-16)19(21(25)26)14(3)23-24/h5-13H,4H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEIJNMVNWZMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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